Z-Gly-OMe

Beschreibung

The exact mass of the compound Methyl N-benzyloxycarbonylglycinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

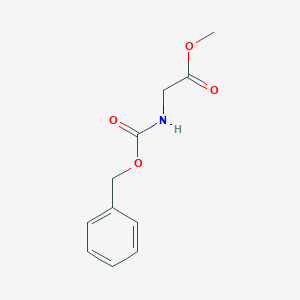

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYBBBYFLOPVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153181 | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-53-9 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1212-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-BENZYLOXYCARBONYLGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4H3C4H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Z-Gly-OMe

This document provides a comprehensive overview of the physicochemical properties of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe), a crucial building block in peptide synthesis and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this guide details the compound's key characteristics, outlines experimental methodologies for their determination, and presents a typical synthesis workflow.

Core Physicochemical Properties

This compound, with the CAS number 1212-53-9, is a derivative of the amino acid glycine.[1][2] It is widely used as a protected amino acid in organic synthesis, particularly in the construction of peptide chains.[1] Its benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide coupling. The compound typically appears as a colorless to light yellowish solid or oil.[1]

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-(((benzyloxy)carbonyl)amino)acetate | |

| Synonyms | This compound, CBZ-Glycine methyl ester, Methyl N-benzyloxycarbonylglycinate | [1] |

| CAS Number | 1212-53-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | Colorless to slightly yellow solid; Light yellowish oil | [1] |

| Melting Point | 22-26 °C | [3][4] |

| Boiling Point | 147-151 °C; 364.1 °C at 760 mmHg | [3][4] |

| Density | 1.19 g/cm³ | [3][4] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF), dichloromethane (DCM) | |

| Flash Point | 174 °C | [3] |

| pKa (Predicted) | 10.85 ± 0.46 | |

| LogP | 1.47670 | [3] |

| Refractive Index | 1.5120 to 1.5160 | [4] |

| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place; 2-8 °C | [1][4] |

Experimental Protocols

Detailed experimental procedures for the characterization and synthesis of this compound are crucial for its effective use in research and development.

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small, purified sample of this compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid sample transitions to a liquid is recorded as the melting point. This range provides an indication of the compound's purity.

-

Solubility: To determine solubility, a measured amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DCM) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC, to quantify its solubility in that solvent. This compound is noted to be soluble in organic solvents like ethanol and dichloromethane but insoluble in water.

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible nonpolar (e.g., n-octanol) and polar (e.g., water) phase.[5] The gold standard for its determination is the shake-flask method .[5]

-

A solution of this compound is prepared in one of the two solvents (typically n-octanol).

-

This solution is mixed with a precise volume of the second immiscible solvent in a flask.

-

The flask is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.[6]

-

The phases are separated, and the concentration of this compound in each phase is determined using a quantitative analytical method like HPLC or UV spectroscopy.[5]

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum confirm the presence and connectivity of hydrogen atoms, while the ¹³C NMR spectrum confirms the carbon framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8][9] A sample is analyzed to produce a spectrum showing absorption bands corresponding to specific molecular vibrations. For this compound, key expected peaks would include C=O stretching (for both the carbamate and the ester), N-H bending, and C-O stretching.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9] In Electron Impact (EI-MS), the molecule is ionized and fragmented. The molecular ion peak (M⁺) confirms the molecular weight (223.23), and the fragmentation pattern provides further structural evidence.[8][9]

This compound is typically synthesized by protecting the amino group of glycine methyl ester. A common method involves the reaction of glycine methyl ester hydrochloride with benzyl chloroformate under basic conditions.

-

Preparation of Glycine Methyl Ester: Glycine is esterified to glycine methyl ester, often using thionyl chloride in methanol. The product is typically isolated as the hydrochloride salt (H-Gly-OMe·HCl).

-

Protection Reaction (Benzyloxycarbonylation):

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) is dissolved in a suitable solvent, such as dichloromethane or an aqueous solution.

-

A base, such as triethylamine or sodium carbonate, is added to neutralize the hydrochloride and free the primary amine.

-

The solution is cooled in an ice bath. Benzyl chloroformate (Cbz-Cl), the protecting agent, is added dropwise while stirring.

-

The reaction is allowed to proceed for several hours, often monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

The reaction mixture is washed with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified, typically by column chromatography or recrystallization, to obtain the final product with high purity.[1]

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1212-53-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 1212-53-9 [m.chemicalbook.com]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to Z-Gly-OMe: Structure, Synthesis, and Application

This technical guide provides a comprehensive overview of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe), a crucial building block in synthetic organic chemistry and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its application in peptide synthesis.

Core Compound Identity and Properties

This compound, also known as methyl 2-(phenylmethoxycarbonylamino)acetate, is a derivative of the amino acid glycine. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality, allowing for controlled reactions in complex syntheses. Its chemical formula is C₁₁H₁₃NO₄.

The structure of this compound is represented by the SMILES string: COC(=O)CNC(=O)OCC1=CC=CC=C1.

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol [1][2] |

| CAS Number | 1212-53-9[1][3][4] |

| Appearance | Colorless to light yellowish oil or solid[1][3] |

| Melting Point | 22-26 °C[2] |

| Boiling Point | 364.1 °C at 760 mmHg[2] |

| Density | 1.19 g/cm³[2] |

| Purity | ≥ 97% (HPLC)[1][4] |

| Storage Conditions | 2-8 °C, sealed in dry, dark place[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in dipeptide formation are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of glycine methyl ester. A common method involves the Schotten-Baumann reaction conditions.

Materials:

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride in water and cool the solution to 0 °C in an ice bath.

-

Slowly add a saturated solution of sodium carbonate with vigorous stirring until the solution becomes basic (pH ~9-10).

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the glycine methyl ester free base. Use this immediately in the next step.

-

N-Protection Reaction: Dissolve the freshly prepared glycine methyl ester in dichloromethane and cool to 0 °C.

-

To this solution, add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Simultaneously, add a solution of sodium carbonate in water to neutralize the HCl generated during the reaction and maintain a basic pH.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

Application in Dipeptide Synthesis: Synthesis of Z-Gly-Phe-OMe

This compound serves as a fundamental building block in solution-phase peptide synthesis.[1] The following protocol details its use in the synthesis of a protected dipeptide, Z-Gly-Phe-OMe, using a carbodiimide coupling agent.

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Aqueous solutions for work-up (1 M HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amino Component Preparation: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C.[5]

-

Add N-Methylmorpholine (1.05 equivalents) dropwise to neutralize the hydrochloride salt and form the free amine. Stir the mixture for 15-20 minutes at 0 °C.[5]

-

Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C.[5]

-

Add a solution of DCC (1.05 equivalents) in DCM dropwise to the carboxyl component mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0 °C.[4][5]

-

Coupling Reaction: Add the neutralized amino component solution from step 2 to the activated carboxyl component mixture from step 4.

-

Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[4]

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU.[4]

-

Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, Z-Gly-Phe-OMe, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.[4][5]

Visualized Workflow: Dipeptide Synthesis

The following diagram illustrates the logical workflow for the solution-phase synthesis of a dipeptide using this compound as the N-protected amino acid component.

Caption: Workflow for Z-Gly-Phe-OMe dipeptide synthesis.

Applications in Research and Development

This compound is a versatile reagent with several key applications in scientific research:

-

Peptide Synthesis: It is a fundamental building block for creating specific peptide sequences for studies in biochemistry, pharmacology, and materials science.[1]

-

Drug Development: The compound plays a role in the development of pharmaceutical agents, particularly in the synthesis of peptide-based drugs and in the creation of prodrugs to enhance the bioavailability and efficacy of active ingredients.[1]

-

Bioconjugation: this compound can be used in bioconjugation processes, which involve linking biomolecules to other molecules to improve drug delivery systems or for creating diagnostic tools.[1]

References

The Genesis of a Cornerstone in Peptide Synthesis: The Discovery and History of N-Benzyloxycarbonylglycine Methyl Ester

A pivotal moment in the advancement of peptide chemistry occurred in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas. This innovation, detailed in their seminal paper in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide synthesis. At the heart of this development was the creation of key intermediates, including N-Benzyloxycarbonylglycine methyl ester, a foundational building block for the controlled assembly of amino acids into peptides.

The introduction of the Cbz group by Bergmann and Zervas was a revolutionary step forward, enabling the reversible protection of the amino group of amino acids.[1][2] This allowed for the stepwise and controlled formation of peptide bonds without unwanted side reactions, a significant challenge in the field at the time. Their work provided a robust and generally applicable method for peptide synthesis, a process that has been fundamental to progress in biochemistry, pharmacology, and molecular biology.[1][2]

The Pioneering Synthesis: Unveiling the Original Methodology

While Bergmann and Zervas's 1932 publication primarily focused on the broader application of the Cbz group in peptide synthesis, the preparation of N-Benzyloxycarbonylglycine methyl ester was a critical step. The synthesis first involved the preparation of the corresponding N-protected amino acid, N-Benzyloxycarbonylglycine, followed by its esterification.

Synthesis of N-Benzyloxycarbonylglycine

The original method for the synthesis of N-Benzyloxycarbonylglycine involved the reaction of glycine with benzyl chloroformate in an aqueous basic solution.

Experimental Protocol: Synthesis of N-Benzyloxycarbonylglycine (Adapted from historical context)

-

Dissolution of Glycine: Glycine is dissolved in an aqueous solution of sodium hydroxide.

-

Schotten-Baumann Reaction: The solution is cooled, and benzyl chloroformate is added portion-wise while maintaining a basic pH with the simultaneous addition of a sodium hydroxide solution.

-

Workup: After the reaction is complete, the mixture is extracted to remove impurities. The aqueous layer is then acidified to precipitate the N-Benzyloxycarbonylglycine.

-

Isolation and Purification: The resulting solid is filtered, washed, and can be recrystallized to yield the pure product.

Esterification to N-Benzyloxycarbonylglycine Methyl Ester

Following the synthesis of the Cbz-protected glycine, the next step was the esterification of the carboxylic acid group to yield the methyl ester. Historical methods for esterification of N-protected amino acids often involved treatment with diazomethane or reaction with methanol in the presence of an acid catalyst. While the 1932 paper does not provide a specific, isolated protocol for N-Benzyloxycarbonylglycine methyl ester, the general procedures described would have been followed. A common and effective method at the time was the use of diazomethane.

Experimental Protocol: Synthesis of N-Benzyloxycarbonylglycine Methyl Ester (Hypothesized from historical context)

-

Dissolution: N-Benzyloxycarbonylglycine is dissolved in a suitable solvent, such as diethyl ether.

-

Reaction with Diazomethane: A solution of diazomethane in ether is added portion-wise to the solution of the Cbz-amino acid until a persistent yellow color indicates the consumption of the acid.

-

Workup: The excess diazomethane is carefully quenched, and the solvent is removed under reduced pressure to yield the crude methyl ester.

-

Purification: The product can be purified by recrystallization or distillation.

Quantitative Data from Early and Modern Syntheses

The following table summarizes typical quantitative data for the synthesis of N-Benzyloxycarbonylglycine and its methyl ester, drawing from both historical context and modern, optimized procedures which often report higher yields.

| Compound | Starting Materials | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| N-Benzyloxycarbonylglycine | Glycine, Benzyl chloroformate | Sodium Hydroxide | Water | >90 (Modern) | 119-121 |

| N-Benzyloxycarbonylglycine Methyl Ester | N-Benzyloxycarbonylglycine | Diazomethane or Methanol/Acid Catalyst | Diethyl Ether or Methanol | High | 34-37 |

The Enduring Legacy in Peptide Synthesis

The discovery of the Cbz protecting group and the synthesis of its amino acid derivatives, such as N-Benzyloxycarbonylglycine methyl ester, were transformative for peptide science. This methodology provided a reliable means to construct peptides of defined sequences, paving the way for the synthesis of hormones, enzymes, and other biologically active peptides. The logical workflow of protection, coupling, and deprotection established by Bergmann and Zervas remains a fundamental concept in modern peptide synthesis.

Below is a diagram illustrating the central role of N-Benzyloxycarbonylglycine methyl ester in the Bergmann-Zervas method for dipeptide synthesis.

The development of N-Benzyloxycarbonylglycine methyl ester and its analogues provided the essential tools for the burgeoning field of peptide chemistry, enabling decades of research and discovery in the life sciences. While other protecting groups have since been developed, the foundational principles established by Bergmann and Zervas, and the utility of Cbz-protected amino acid esters, remain a cornerstone of organic chemistry and drug development.

References

Z-Gly-OMe: A Comprehensive Technical Guide for its Application as an Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving desired outcomes with high purity and efficiency. Among the repertoire of N-protecting groups, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, remains a cornerstone, particularly in solution-phase peptide synthesis. This technical guide provides an in-depth overview of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe), a fundamental amino acid building block.

This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a benzyloxycarbonyl group and the carboxylic acid is esterified as a methyl ester. This dual protection renders it a stable, crystalline solid that is readily incorporated into peptide chains.[1] Its utility stems from the stability of the Z-group under various conditions and its orthogonal deprotection via catalytic hydrogenation, which avoids the harsh acidic or basic conditions required for other common protecting groups like Boc and Fmoc, respectively. This guide will detail its chemical and physical properties, provide comprehensive experimental protocols for its synthesis and application, and discuss its role in the broader context of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. Key data is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1212-53-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid or light yellowish oil | [2][3] |

| Melting Point | 22-26 °C | [1][2][4] |

| Boiling Point | 147-151 °C | [4] |

| Density | 1.19 g/cm³ | [2][4] |

| Refractive Index | 1.5120 to 1.5160 | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and dichloromethane. Insoluble in water. | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically around 7.3 ppm), the benzylic methylene protons (-CH₂-) of the Z-group (around 5.1 ppm), the α-protons of the glycine moiety (-CH₂-) (around 4.0 ppm), and the methyl ester protons (-OCH₃) (around 3.7 ppm). The amide proton (-NH-) would appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons of the urethane and the methyl ester, the aromatic carbons of the benzyl group, the benzylic methylene carbon, the α-carbon of the glycine unit, and the methyl carbon of the ester. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretching of the urethane (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-2850 cm⁻¹), the urethane C=O stretching (around 1715 cm⁻¹), the ester C=O stretching (around 1750 cm⁻¹), and C-O stretching (around 1210 cm⁻¹).[5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (223.23 g/mol ). Common fragmentation patterns would involve the loss of the benzyl group or the methoxy group. |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound from Glycine

This protocol outlines the two-step synthesis of this compound starting from glycine, involving the esterification of the carboxylic acid followed by the protection of the amino group.

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

-

Glycine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Benzyl chloroformate (Z-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain a white solid.

-

Recrystallize the crude product from methanol/diethyl ether to yield pure glycine methyl ester hydrochloride.

Step 2: Synthesis of N-Benzyloxycarbonyl-glycine methyl ester (this compound)

-

Dissolve glycine methyl ester hydrochloride (1 equivalent) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound as a colorless to light yellowish oil or a low-melting solid.

-

The product can be further purified by silica gel column chromatography if necessary.

Dipeptide Synthesis using this compound: Synthesis of Z-Gly-Ala-OMe

This protocol details the coupling of this compound with an amino acid ester, exemplified by the synthesis of the protected dipeptide Z-Gly-Ala-OMe.

Caption: Workflow for dipeptide synthesis using Z-Gly-OH.

Materials and Reagents:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N-Methylmorpholine (NMM)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Saponification of this compound to Z-Gly-OH

-

Dissolve this compound (1 equivalent) in a mixture of THF and water.

-

Add a solution of LiOH (1.1 equivalents) in water and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Z-Gly-OH as a white solid.

Step 2: Peptide Coupling

-

In a round-bottom flask, dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add N-methylmorpholine (1 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

-

In a separate flask, dissolve Z-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

-

Add EDC (1.1 equivalents) to the Z-Gly-OH/HOBt solution and stir for 5 minutes.

-

Add the neutralized H-Ala-OMe solution from step 2 to the activated Z-Gly-OH solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure Z-Gly-Ala-OMe.

Role of this compound in Drug Development

The utility of this compound as a building block extends significantly into the realm of drug development, primarily through its application in the synthesis of peptide-based therapeutics. Peptides are of great interest as drug candidates due to their high specificity and biological activity.

Synthesis of Bioactive Peptides: this compound is a precursor to the Z-Gly-OH moiety, which is incorporated into numerous bioactive peptides. The glycine residue can be crucial for providing conformational flexibility to the peptide backbone, which is often essential for its interaction with biological targets.

Drug Delivery Systems: Glycine and its derivatives are being explored in the development of drug delivery systems.[6] For instance, glycine units can be incorporated into polymers used for nanoparticle-based drug delivery, potentially improving biocompatibility and drug release profiles. While direct applications of this compound in this context are less common, its role as a fundamental building block for glycine-containing structures is noteworthy. The principles of peptide engineering, which often involve Z-protected amino acids, are also applied to enhance the oral delivery of peptide drugs.[7]

Advantages in Large-Scale Synthesis: For the commercial production of peptide-based active pharmaceutical ingredients (APIs), solution-phase synthesis is often preferred for shorter sequences. The Z-protecting group strategy offers several advantages in this context:

-

Crystallinity of Intermediates: Z-protected amino acids and peptide fragments are often crystalline, facilitating purification by recrystallization, which is a cost-effective and scalable method.

-

Avoidance of Harsh Reagents: The removal of the Z-group by catalytic hydrogenation is a mild process, avoiding the repetitive use of strong acids or bases that can cause side reactions and degradation of sensitive peptide sequences.

Application in Heterocyclic Synthesis

While the primary application of this compound is in peptide chemistry, N-acylglycine derivatives, in general, can serve as precursors for the synthesis of various heterocyclic compounds. For instance, N-aryl glycines are known to be valuable synthons for a variety of heterocyclic structures.[8] The reactive methylene group and the amide functionality in N-acylglycines can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[9] However, specific and widespread applications of this compound as a direct building block for heterocyclic frameworks are not extensively documented in the literature, with its role being more foundational as a source of a protected glycine unit.

Conclusion

This compound is a versatile and indispensable building block in the field of organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the stability and orthogonal deprotection of the benzyloxycarbonyl group, make it an ideal choice for the controlled synthesis of peptides. The detailed experimental protocols provided in this guide offer a practical framework for its synthesis and application in the laboratory. As the demand for sophisticated peptide-based therapeutics continues to grow, a thorough understanding of the utility and handling of fundamental building blocks like this compound will remain crucial for researchers, scientists, and drug development professionals. Its foundational role in creating complex molecular architectures underscores its continued importance in advancing chemical and pharmaceutical sciences.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 1212-53-9 [m.chemicalbook.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

A Technical Guide on the Preliminary Studies of Z-Gly-OMe in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the role and preliminary applications of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe) in the field of medicinal chemistry. It covers its fundamental properties, core synthetic methodologies, and its application as a foundational building block for developing biologically active molecules.

Introduction to this compound

N-Benzyloxycarbonylglycine methyl ester, commonly abbreviated as this compound, is an N-protected derivative of the simplest amino acid, glycine.[1] The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, while the methyl ester (-OMe) protects the carboxyl group.[2] This dual-protection strategy makes this compound a valuable and frequently used building block in solution-phase peptide synthesis.[2][3] While this compound itself does not typically exhibit significant biological activity, its importance in medicinal chemistry lies in its role as a synthetic precursor for the construction of more complex peptides and peptidomimetics with potential therapeutic applications, such as enzyme inhibitors.[2][4][5]

Physicochemical and Handling Data

Proper handling and characterization are critical for the successful application of this compound in synthesis. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | Colorless to slightly yellow solid | [1] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethanol. Insoluble in water. | [1] |

| Storage | Store at -20°C, desiccated. | [6] |

Core Synthetic Methodologies & Workflows

This compound is primarily used in the stepwise elongation of peptide chains. The following sections detail the standard experimental protocols for its use in dipeptide synthesis and subsequent deprotection.

Experimental Protocol: Dipeptide Synthesis via Carbodiimide Coupling

This protocol describes the coupling of this compound with a generic amino acid methyl ester (e.g., H-Ala-OMe·HCl) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[3]

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and cool the mixture to 0°C in an ice bath. Add TEA or NMM (1.0 eq) dropwise while stirring and continue to stir for 15-30 minutes at 0°C.[3]

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.[3]

-

Coupling Reaction: To the this compound solution, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3]

-

Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. The filtrate can then be washed sequentially with dilute acid, base, and brine. The organic layer is dried, and the crude product is purified, typically by recrystallization or silica gel column chromatography.[3]

Orthogonal Deprotection Strategies

A key advantage of the Z and -OMe protecting groups is that they can be removed under different conditions, an approach known as an "orthogonal protection" scheme.[7] This allows for selective deprotection at either the N-terminus or C-terminus.

N-Terminus Deprotection (Z-Group Removal):

-

Method: Catalytic hydrogenation.

-

Protocol: Dissolve the protected peptide (e.g., Z-Gly-Ala-OMe) in a suitable solvent like methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Evacuate the flask and backfill with hydrogen gas (H₂), often using a balloon. The reaction is stirred at room temperature until complete, as monitored by TLC. The catalyst is then removed by filtration.[3]

C-Terminus Deprotection (OMe-Group Removal):

-

Method: Saponification (base-catalyzed hydrolysis).

-

Protocol: Dissolve the protected peptide in a mixture of solvents like methanol and water. Add a stoichiometric amount (typically 1.1-1.5 eq) of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Stir the reaction at room temperature until the ester is fully hydrolyzed. The reaction is then acidified to protonate the resulting carboxylate, followed by extraction and purification.

Applications in Medicinal Chemistry

The primary value of this compound is enabling access to peptide-based molecules for therapeutic development. Glycine is often incorporated into peptide backbones to provide conformational flexibility or to serve as a simple, non-chiral spacer. Derivatives containing the Z-Gly motif have been investigated as potent and specific enzyme inhibitors.

Case Study: Precursor to Enzyme Inhibitors

While this compound is a starting material, related structures demonstrate the potential of this chemical motif. For instance, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN₂) was synthesized and identified as a specific, irreversible inhibitor of post proline cleaving enzyme.[4] This enzyme is involved in the metabolism of neuropeptides, making it a target for neurological disorders. The Z-Gly portion of the inhibitor serves to correctly position the molecule within the enzyme's active site.[4]

Quantitative Biological Data of Z-Gly-Derived Compounds

The following table summarizes key quantitative data from studies on compounds that utilize a Z-Gly or similar motif. This data highlights the biological potencies that can be achieved by elaborating on the this compound starting block. It is critical to note that this data is for related, more complex molecules, not this compound itself.

| Compound | Target Enzyme | Activity Type | Potency | Source(s) |

| Z-Gly-Pro-diazomethyl ketone | Post proline cleaving enzyme | Irreversible Inactivation | 0.3 µM | [4] |

| Z-Ala-Pro-Phe-glyoxal | δ-chymotrypsin | Competitive Inhibition | Kᵢ = 25 ± 8 nM | [5] |

| 2-methyl-butyryl-CoA | Glycine cleavage system | Noncompetitive Inhibition | Kᵢ = 0.1 - 0.15 mM | [8] |

| isobutyryl-CoA | Glycine cleavage system | Noncompetitive Inhibition | Kᵢ = 0.2 - 0.3 mM | [8] |

Conclusion

This compound is a fundamental, versatile, and commercially available building block in medicinal chemistry. Its utility is not derived from its own biological activity, but from its role as a protected glycine unit for the methodical synthesis of peptides and peptidomimetics. The robust and well-documented protocols for its use in coupling and deprotection reactions make it an invaluable tool for researchers developing novel peptide-based therapeutics. Future work will continue to see this compound used in the synthesis of compound libraries for screening against new biological targets and in the development of highly specific enzyme inhibitors and other targeted drug candidates.

References

- 1. chembk.com [chembk.com]

- 2. Buy Z-Glu(ome)-OH | 4652-65-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gly-OMe as a precursor for bioactive peptide synthesis.

An In-depth Technical Guide to Z-Gly-OMe as a Precursor for Bioactive Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-glycine methyl ester (this compound), a pivotal building block in the solution-phase synthesis of bioactive peptides. We will cover its physicochemical properties, detailed experimental protocols for its application in peptide coupling and deprotection, and its role in constructing peptide sequences of therapeutic interest.

Introduction: The Strategic Role of this compound

In the intricate field of peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired amino acid sequence.[1] The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of this strategy, offering robust protection for the α-amino group of amino acids.[2] this compound is a derivative of glycine, the simplest amino acid, where the amine is protected by the Z-group and the carboxylic acid is protected as a methyl ester.

This dual protection makes this compound an excellent precursor for solution-phase peptide synthesis (SPPS).[3][4] The Z-group is stable under various conditions but can be cleanly removed by catalytic hydrogenolysis, a method orthogonal to many other protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethoxycarbonyl).[2][5] The methyl ester provides temporary protection for the carboxyl terminus, which can be selectively cleaved later for chain elongation. Its utility is demonstrated in the synthesis of various bioactive molecules, from therapeutic peptides to prodrugs designed to enhance bioavailability.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the properties of this compound is essential for its effective application in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 1212-53-9 | [6][7] |

| Molecular Formula | C₁₁H₁₃NO₄ | [6][7] |

| Molecular Weight | 223.23 g/mol | [7] |

| Appearance | Colorless to slightly yellow solid or light yellowish oil | [6][7] |

| Melting Point | 22-26 °C | [7] |

| Boiling Point | 147-151 °C | [7] |

| Density | 1.19 g/cm³ | [7] |

| Solubility | Soluble in organic solvents (DCM, DMF, Ethanol); Insoluble in water | [7] |

| Storage Conditions | 2-8 °C, Sealed in dry, Keep in dark place | [6][7] |

-

¹H NMR: Expected signals would include those for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the α-CH₂ protons of the glycine residue, and the methyl ester protons.

-

IR Spectroscopy: Key peaks would be anticipated around 1700 cm⁻¹ for the carbonyl groups (ester and carbamate) and around 3300 cm⁻¹ for the N-H stretch of the carbamate.[8]

Core Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in the synthesis of a dipeptide, Z-Gly-Xaa-OR, where "Xaa" is another amino acid and "R" is a protecting group.

Dipeptide Synthesis: Coupling of Z-Gly-OH with an Amino Acid Ester

While this compound itself has a protected C-terminus, the synthesis of a dipeptide typically starts with the carboxyl-free version, Z-Gly-OH, which is then coupled to another amino acid ester. For the purpose of this guide, we will outline the general and widely applicable protocol for coupling an N-Z-protected amino acid with an amino acid ester. This process is central to peptide bond formation.[9]

Objective: To synthesize a protected dipeptide (e.g., Z-Gly-Ala-OMe) via a carbodiimide-mediated coupling reaction.

Materials and Reagents:

| Reagent | Purpose |

| Z-Gly-OH | N-protected amino acid |

| H-Ala-OMe·HCl | C-protected amino acid ester hydrochloride |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent that activates the carboxyl group.[9] |

| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress racemization and improve coupling efficiency.[10] |

| Triethylamine (TEA) or NMM | Base to neutralize the hydrochloride salt of the amino component.[4] |

| Dichloromethane (DCM) | Anhydrous reaction solvent.[4] |

Protocol:

-

Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add the tertiary base (e.g., TEA, 1.1 equivalents) dropwise to the solution and stir for 15-20 minutes to liberate the free amine.

-

Activation: In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) to this solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

-

Coupling: Add the pre-activated Z-Gly-OH solution to the neutralized amino acid ester solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, water, 5% NaHCO₃ solution, water, and finally with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield the pure dipeptide, Z-Gly-Ala-OMe.[4]

Deprotection of the Z-Group: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and efficient method for removing the Z-group, yielding the free amine of the peptide.[5][11] This method is valued for its clean reaction profile, producing toluene and carbon dioxide as byproducts.[2]

Objective: To remove the N-terminal Z-group from the synthesized dipeptide (Z-Gly-Ala-OMe) to yield H-Gly-Ala-OMe.

Materials and Reagents:

| Reagent | Purpose |

| Z-Gly-Ala-OMe | Z-protected dipeptide |

| 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst for the hydrogenolysis reaction.[11] |

| Hydrogen (H₂) Gas | The reducing agent. A hydrogen-filled balloon is often sufficient for lab-scale reactions.[4] |

| Ammonium Formate (HCOONH₄) | Alternative hydrogen donor for catalytic transfer hydrogenation, which avoids the use of H₂ gas.[11][12] |

| Methanol (MeOH) or Ethanol (EtOH) | Reaction solvent.[11] |

| Celite® | Filtration aid to remove the fine Pd/C catalyst.[4] |

Protocol (Using H₂ Gas):

-

Dissolution: Dissolve the Z-protected dipeptide (1.0 equivalent) in methanol in a round-bottom flask.[11]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight of the peptide).[11]

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.[4]

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-16 hours).[4]

-

Work-up:

-

Once complete, carefully purge the flask with an inert gas like nitrogen or argon.

-

Filter the mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the pad with additional methanol.[5]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Gly-Ala-OMe. The product is often pure enough for the next step without further purification.

-

Visualizing the Workflow and Pathways

Diagrams created using Graphviz DOT language help illustrate the logical and experimental flows in peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Solution-phase synthesis of a dipeptide using a Z-glycine precursor.

Caption: General signaling pathway initiated by a bioactive peptide.

Application in Bioactive Peptide Synthesis

Glycine is a common residue in many bioactive peptides, valued for its conformational flexibility.[13] Peptides containing glycine can exhibit a range of biological activities, including antimicrobial, antioxidant, and antihypertensive effects.[14][15]

-

Opioid Peptides: Many endogenous opioid peptides, such as enkephalins (e.g., Tyr-Gly-Gly-Phe-Met), contain critical Gly-Gly sequences.[3][16] The synthetic methodologies described here are directly applicable to constructing these sequences.

-

Anticoagulant Peptides: Bivalirudin, a synthetic 20-amino acid peptide used as an anticoagulant, features a poly-glycine sequence (Gly-Gly-Gly-Gly) that links two domains of the molecule.[13] Solution-phase or hybrid synthesis strategies can utilize this compound or related building blocks for its construction.

-

Antioxidant Peptides: The presence of glycine, often in combination with proline or hydrophobic amino acids, has been linked to the antioxidant activity of certain peptides.[14]

Conclusion

This compound and its carboxyl-free counterpart, Z-Gly-OH, are versatile and indispensable precursors in the chemical synthesis of bioactive peptides. The robust Z-group provides reliable amine protection, and its facile removal via catalytic hydrogenolysis allows for clean, high-yield deprotection compatible with many other functional groups. The detailed protocols and workflows presented in this guide offer a practical framework for researchers in drug discovery and peptide chemistry to effectively utilize this building block in the creation of novel and therapeutically relevant peptides.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Z-Gly-OMe in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Cbz-glycine methyl ester (Z-Gly-OMe), a crucial building block in peptide synthesis and various pharmaceutical applications. Understanding its behavior in common laboratory solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of this key reagent.

Core Compound Properties

| Property | Value | Source |

| Chemical Name | Methyl 2-(benzyloxycarbonylamino)acetate | |

| Synonyms | This compound, Cbthis compound | [1] |

| CAS Number | 1212-53-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Colorless to light yellowish solid or oil | [1][3] |

| Storage | 2-8 °C | [1] |

Solubility Profile

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (at 25°C) | Notes |

| Water | H₂O | 10.2 | Insoluble | This compound lacks significant ionizable groups and possesses hydrophobic character from the benzyl group, leading to poor aqueous solubility.[3] |

| Methanol (MeOH) | CH₃OH | 5.1 | Soluble | The polar hydroxyl group of methanol can interact with the ester and carbamate moieties of this compound. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving this compound.[3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Very Soluble | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including this compound. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 6.4 | Very Soluble | Another highly polar aprotic solvent, DMF is expected to readily dissolve this compound.[3] |

| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | 4.4 | Soluble | A moderately polar solvent that can effectively solvate the ester and the protected amino group. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | A non-polar aprotic solvent that can dissolve this compound due to its overall organic character.[3] |

Stability Profile

The stability of this compound is primarily influenced by the integrity of the benzyloxycarbonyl (Cbz or Z) protecting group and the methyl ester moiety.

General Stability: this compound is a relatively stable compound when stored under recommended conditions (2-8 °C) in a dry environment.[1] The Cbz protecting group is known to be stable under neutral and mildly acidic or basic conditions.[4]

Degradation Pathways: The two primary degradation pathways for this compound are hydrolysis of the methyl ester and cleavage of the carbamate bond of the Cbz group.

-

Ester Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, Z-Gly-OH. This reaction is accelerated by heat.

-

Cbz Group Cleavage: The Cbz group is susceptible to cleavage under specific conditions:

-

Catalytic Hydrogenation: This is the most common method for deprotection, where hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) will cleave the Cbz group to yield toluene and the free amine.[4]

-

Strong Acids: While generally stable to mild acids, strong acids like HBr in acetic acid can cleave the Cbz group.[4]

-

A simplified potential degradation pathway is illustrated below:

Caption: Potential degradation pathways of this compound.

Experimental Protocols

I. Protocol for Determining the Solubility of this compound

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, methanol, ethanol, DMSO, DMF, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

Caption: Experimental workflow for solubility determination.

II. Protocol for Assessing the Stability of this compound

This protocol describes a method to evaluate the stability of this compound in a specific solvent over time.

Materials:

-

This compound

-

Selected solvent

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Temperature-controlled incubator or water bath

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Test Solution:

-

Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Aliquot the solution into several sealed vials.

-

Store the vials under specific conditions to be tested (e.g., different temperatures: 4 °C, 25 °C, 40 °C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.

-

Immediately analyze the sample by HPLC.

-

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Monitor the peak area of the this compound peak.

-

Look for the appearance of new peaks that may correspond to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

-

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a versatile and stable compound when handled and stored correctly. It exhibits good solubility in a range of common organic solvents, facilitating its use in various synthetic applications. However, it is practically insoluble in water. The primary routes of degradation are hydrolysis of the methyl ester and cleavage of the Cbz protecting group, both of which can be managed by controlling the experimental conditions. The protocols provided in this guide offer a framework for researchers to precisely determine the solubility and stability of this compound in their specific systems, ensuring the reliability and success of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing N-α-Benzyloxycarbonyl-glycine (Z-Gly-OH)

Introduction

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a foundational and highly effective technique for constructing peptides. It is particularly advantageous for large-scale synthesis and for the preparation of short peptides where purification of intermediates is desired to ensure high final purity.[1][2] A cornerstone of this methodology is the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[3]

The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used urethane-type protecting group for the α-amino function of amino acids.[2][4] It is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, providing a versatile tool for peptide chemists.[5][6] This document provides detailed protocols for the use of Z-Gly-OH in the solution-phase synthesis of a model dipeptide, Z-Gly-Xaa-OR, where 'Xaa' is another amino acid and 'R' is an alkyl protecting group for the C-terminus.

Data Presentation

The following tables summarize the typical reagents and quantitative parameters for the synthesis of a model protected dipeptide, Z-Gly-Ala-OMe. These values are illustrative and may be optimized based on the specific amino acids and laboratory conditions.

Table 1: Materials and Reagents for Dipeptide Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| N-α-Benzyloxycarbonyl-glycine (Z-Gly-OH) | C₁₀H₁₁NO₄ | 209.20 | N-protected C-terminal amino acid |

| Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) | C₄H₁₀ClNO₂ | 139.58 | N-terminal amino acid ester |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[4] |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant[5][7] |

| N-Methylmorpholine (NMM) or Triethylamine (TEA) | C₅H₁₁NO or C₆H₁₅N | 101.15 or 101.19 | Base for neutralization[5][7] |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Reaction Solvent |

| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for Z-group deprotection[1][5] |

| Methanol (MeOH) | CH₄O | 32.04 | Solvent for deprotection |

Table 2: Typical Reaction Parameters and Illustrative Outcomes

| Parameter | Value / Condition | Notes |

| Coupling Reaction | ||

| Stoichiometry (Z-Gly-OH:H-Ala-OMe·HCl:DCC:HOBt:NMM) | 1.0 : 1.0 : 1.1 : 1.1 : 1.0 | Molar equivalents |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions[5] |

| Reaction Time | 12 - 18 hours | Monitored by Thin Layer Chromatography (TLC) |

| Illustrative Yield (Crude) | 85 - 95% | Varies based on specific substrates |

| Purification Method | Recrystallization (e.g., Ethyl Acetate/Hexane) | Silica gel chromatography is an alternative[5] |

| Deprotection Reaction | ||

| Substrate:Catalyst Ratio (Peptide:Pd/C) | 1 : 0.1 (w/w) | Catalytic amount |

| Hydrogen Source | H₂ gas (balloon) or Ammonium Formate | Catalytic transfer hydrogenation is also an option[1] |

| Reaction Time | 2 - 16 hours | Monitored by TLC[5] |

| Illustrative Yield | > 95% | Typically high-yielding |

Experimental Protocols

Protocol 1: Synthesis of Z-Gly-Ala-OMe via DCC/HOBt Coupling

This protocol details the coupling of Z-Gly-OH with alanine methyl ester (H-Ala-OMe) to form the protected dipeptide Z-Gly-Ala-OMe.

A. Neutralization of Amino Acid Ester Salt

-

Suspend H-Ala-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq) dropwise to the stirring suspension.

-

Stir the mixture at 0 °C for 20-30 minutes to generate the free base of the amino acid ester.[6]

B. Activation and Coupling

-

In a separate round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[5]

-

To this solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

-

Allow the activation reaction to stir for 15-20 minutes at 0 °C.

-

Add the neutralized amino acid ester solution from Step A to the activated Z-Gly-OH mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and continue stirring at room temperature overnight (12-16 hours).[5]

C. Work-up and Purification

-

Monitor the reaction progress by TLC until the starting material (Z-Gly-OH) is consumed.

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU by-product. Wash the filter cake with a small amount of DCM.[5]

-

Combine the filtrate and washes and transfer the solution to a separatory funnel.

-

Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1][5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude Z-Gly-Ala-OMe by recrystallization, typically from an ethyl acetate/hexane solvent system.[5]

Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield the free amine of the dipeptide methyl ester (H-Gly-Ala-OMe), which can be used for subsequent peptide chain elongation.

-

Dissolve the purified Z-Gly-Ala-OMe in methanol (MeOH) in a round-bottom flask.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide) to the solution.[5]

-

Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is often sufficient for lab scale). Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[5]

-

Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.[1]

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, which can often be used in the next coupling step without further purification.

Visualized Workflow

Caption: Experimental workflow for Z-Gly-Ala-OMe synthesis and subsequent Z-group deprotection.

References

Step-by-step guide to using Z-Gly-OMe in solid-phase peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) in peptide synthesis, with a primary focus on its application in fragment condensation strategies for solid-phase peptide synthesis (SPPS). While direct attachment of this compound to standard resins is not a conventional approach due to the protected C-terminus, its utility in the solution-phase synthesis of dipeptide fragments offers a valuable method for incorporating specific N-terminal modifications or overcoming challenges in stepwise SPPS.

Introduction

This compound is a derivative of the amino acid glycine where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester (OMe). The Z-group is a classic urethane-type protecting group, typically stable to the acidic conditions used for tert-butyl (tBu) based side-chain deprotection in Fmoc-SPPS, but removable by hydrogenolysis. The methyl ester provides temporary protection for the C-terminus during solution-phase coupling reactions.

The primary application of this compound in the context of SPPS is in the solution-phase synthesis of N-terminally protected dipeptide fragments . These fragments, after selective deprotection of the C-terminal methyl ester, can then be coupled to the N-terminus of a growing peptide chain on a solid support. This fragment condensation approach can be advantageous for:

-

Introducing N-terminal modifications: The Z-group can serve as a permanent N-terminal protecting group in the final peptide.

-

Improving coupling efficiency: Coupling a dipeptide can sometimes be more efficient than stepwise coupling of individual amino acids, especially for sterically hindered residues.

-

Reducing side reactions: Minimizing the number of cycles on the solid support can reduce the accumulation of deletion sequences and other impurities.

Data Presentation

The following tables summarize key quantitative data and reagent specifications relevant to the protocols described.

Table 1: Reagent Specifications

| Reagent | Formula | Molecular Weight ( g/mol ) | Typical Purity |

| This compound | C₁₁H₁₃NO₄ | 223.23 | >98% |

| H-Xaa-OResin | - | Varies | - |

| HBTU | C₁₁H₁₅F₆N₆OP | 379.24 | >99% |

| HOBt | C₆H₅N₃O | 135.12 | >98% |

| DIPEA | C₈H₁₉N | 129.24 | >99% |

| LiOH·H₂O | LiOH·H₂O | 41.96 | >98% |

Table 2: Typical Reaction Conditions for Dipeptide Fragment Synthesis and Coupling

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Solution-Phase Coupling | Z-Gly-OH, H-Xaa-OMe·HCl, EDC·HCl, HOBt, NMM | DCM/DMF | 0 to RT | 12-24 | 80-95 |

| 2 | Saponification (OMe Deprotection) | Z-Gly-Xaa-OMe, LiOH·H₂O | THF/H₂O | 0 to RT | 2-4 | >90 |

| 3 | Solid-Phase Fragment Coupling | Z-Gly-Xaa-OH, H₂N-Peptide-Resin, HBTU, HOBt, DIPEA | DMF | RT | 2-4 | >95 (on resin) |

| 4 | Z-Group Deprotection (Optional) | Z-Peptide-Resin, H₂, Pd/C | DMF/MeOH | RT | 4-16 | >90 (on resin) |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-Gly-Xaa-OMe Dipeptide